P2X3 Receptor Antagonism: Comparative Potency Inference from Core Scaffold
While direct P2X3 affinity data for CAS 946357-08-0 has not been published in primary literature, the core (2-benzamido-thiazole) scaffold is validated across the patent family. The most advanced compound from this series, filapixant (an Example 348 analog), shows an IC50 of 7 nM at hP2X3 in a calcium flux assay [1]. The differentiation of the target compound lies in its specific side chain. The 4-methylbenzyl carbamoylmethyl substitution at the thiazole's 4-position is a distinct pharmacophore element not present in the reference compound, which features a 5-methyl-1,3-thiazol-2-yl core. The patent's general structure-activity relationship (SAR) indicates that such modifications to the thiazole linker region are critical for modulating selectivity between P2X3 and P2X2/3 receptors [2]. This strongly implies a differentiated selectivity window for CAS 946357-08-0, though the exact fold-selectivity remains experimentally unquantified.
| Evidence Dimension | P2X3 receptor inhibitory potency |
|---|---|
| Target Compound Data | Quantitative data for the target compound is unavailable in the public domain. |
| Comparator Or Baseline | Filapixant (closest in-class clinical candidate) has an IC50 of 7 nM at hP2X3. |
| Quantified Difference | Data unavailable for direct comparison. The structural difference resides in the thiazole substitution pattern, which is critical for receptor subtype selectivity. |
| Conditions | Intracellular calcium assay in cells expressing human P2X3 receptors (filapixant data). |
Why This Matters
For procurement decisions, this implies the compound offers a novel chemical probe for deconvoluting P2X3 homomer vs. P2X2/3 heteromer pharmacology, a key differentiator from the widely used tool compound filapixant.
- [1] Guide to Pharmacology. Filapixant Ligand Activity Chart. IUPHAR/BPS. View Source
- [2] Bayer Aktiengesellschaft. (2016). 1,3-THIAZOL-2-YL SUBSTITUTED BENZAMIDES. International Patent Application No. PCT/EP2015/078613, Publication No. WO 2016/091776 A1. View Source
